REACTION_CXSMILES
|
[CH:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.Br.CC(O)=[O:17]>>[OH:17][C:1]1[C:9]2[C:8]3[CH:10]=[CH:11][CH:12]=[CH:13][C:7]=3[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
0.04 g
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Type
|
reactant
|
Smiles
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C1=CC=CC=2SC3=C(C21)C=CC=C3
|
Name
|
|
Quantity
|
0.65 mL
|
Type
|
reactant
|
Smiles
|
Br
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
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Control Type
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UNSPECIFIED
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Setpoint
|
130 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The resulting green solution was partitioned between EtOAc and ice/brine
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Type
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WASH
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Details
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The organic layer was washed with sat. NaHCO3 (2×) and brine
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Type
|
EXTRACTION
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Details
|
The EtOAc extract
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Type
|
DRY_WITH_MATERIAL
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Details
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was dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Name
|
|
Type
|
product
|
Smiles
|
OC1=CC=CC=2SC3=C(C21)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.0366 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |